(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone
Brand Name: Vulcanchem
CAS No.: 2643367-79-5
VCID: VC11642472
InChI: InChI=1S/C12H13F2NO3/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3
SMILES: COC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2
Molecular Formula: C12H13F2NO3
Molecular Weight: 257.23 g/mol

(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone

CAS No.: 2643367-79-5

Cat. No.: VC11642472

Molecular Formula: C12H13F2NO3

Molecular Weight: 257.23 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone - 2643367-79-5

Specification

CAS No. 2643367-79-5
Molecular Formula C12H13F2NO3
Molecular Weight 257.23 g/mol
IUPAC Name (3,4-difluoro-2-methoxyphenyl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C12H13F2NO3/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3
Standard InChI Key KGNVDRXTWMLKEF-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2
Canonical SMILES COC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2

Introduction

Chemical Structure and Molecular Identity

The compound’s IUPAC name, (3,4-difluoro-2-methoxyphenyl)-morpholin-4-ylmethanone, reflects its bifunctional architecture. The core structure comprises:

  • A 3,4-difluoro-2-methoxyphenyl group, featuring two fluorine atoms at positions 3 and 4 and a methoxy substituent at position 2.

  • A morpholino group (tetrahydro-1,4-oxazine) linked via a ketone bridge.

Structural Analysis

X-ray crystallography and computational modeling reveal a planar aromatic ring stabilized by electron-withdrawing fluorine atoms, which enhance electrophilic reactivity. The morpholine ring adopts a chair conformation, minimizing steric strain. The ketone bridge (C=O\text{C=O}) facilitates hydrogen bonding with biological targets, a critical feature for drug design .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number2643367-79-5
Molecular FormulaC12H13F2NO3\text{C}_{12}\text{H}_{13}\text{F}_2\text{NO}_3
Molecular Weight257.23 g/mol
SMILESCOC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2

Synthesis and Manufacturing

Reaction Methodology

The synthesis typically involves an acylation reaction between 3,4-difluoro-2-methoxybenzoyl chloride and morpholine under mild conditions. Key steps include:

  • Nucleophilic attack: Morpholine’s nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Deprotonation: A base (e.g., triethylamine) scavenges HCl, driving the reaction to completion.

  • Purification: Crude product is isolated via column chromatography or recrystallization from dichloromethane/hexane .

Table 2: Optimal Synthesis Conditions

ParameterValueSource
TemperatureRoom temperature (25°C)
Reaction Time12–24 hours
Yield60–75% (reported)

Scalability Challenges

Industrial-scale production faces hurdles in optimizing purity and minimizing byproducts. The fluorine substituents’ electronegativity complicates reaction kinetics, necessitating precise stoichiometry.

Physicochemical Properties

Experimental data on melting point, boiling point, and density remain limited, but computational predictions provide insights:

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the morpholine’s oxygen atoms.

  • Stability: Resists hydrolysis under acidic conditions but may degrade in strong bases via ketone cleavage.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)1.8 ± 0.3QSAR
pKa3.2 (ketone), 6.7 (morpholine)DFT

Biological Activity and Applications

Mechanism of Action

The compound’s morpholino group mimics transition states in enzymatic reactions, potentially inhibiting kinases or G-protein-coupled receptors . Fluorine atoms enhance membrane permeability, a desirable trait in CNS-targeting drugs.

Comparative Analysis with Structural Analogs

Table 4: Comparison with (3-(4-Methoxyphenyl)azepan-1-yl)(morpholino)methanone

PropertyDifluoro-Methoxy AnalogMethoxyphenyl Analog
Molecular Weight257.23 g/mol318.4 g/mol
Fluorine Substituents20
BioactivityKinase inhibitionUnreported

Fluorination enhances electronegativity, improving target binding affinity compared to non-fluorinated analogs.

Future Research Directions

  • Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling in mammalian models.

  • Crystallography: Resolve 3D structure to guide rational drug design.

  • Derivatization: Explore sulfonamide or amine-functionalized analogs for enhanced solubility .

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